(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Overview
Description
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid, also known as BMS-986001, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been associated with a wide range of diseases, including cancer, metabolic disorders, and skeletal dysplasias. BMS-986001 has been developed as a potential therapeutic agent for these diseases.
Scientific Research Applications
Sulfur-Containing Compounds in Pineapple Fruit
A study by Zheng et al. (2010) identified sulfur-containing compounds in pineapple fruits, which showed inhibitory activities against tyrosinase. These compounds may contribute to the anti-browning effect of pineapple juice and could be potential skin whitening agents in cosmetic applications (Zheng et al., 2010).
Nitrogenous Compounds from Deep Sea Fungus
Luo et al. (2018) isolated four nitrogenous compounds from the deep sea fungus Leptosphaeria sp. SCSIO 41005, which were evaluated for their cytotoxic and antiviral activities (Luo et al., 2018).
Analgesic and Anti-inflammatory Activity
Rubtsov et al. (2002) reported on the synthesis of 4-antipyrine derivatives showing analgesic and anti-inflammatory activities, expanding the understanding of such compounds in pharmacological contexts (Rubtsov et al., 2002).
Histone Deacetylase Inhibitors
A study by Abdel-Atty et al. (2014) involved the design and synthesis of carboxylic acid derivatives as histone deacetylase inhibitors and cytotoxic agents. They found certain compounds exhibited significant cytotoxic activity against human cancer cell lines (Abdel-Atty et al., 2014).
Synthesis of Diaminomethylidene Derivatives of Tetronic Acid
Prezent and Dorokhov (2012) synthesized diaminomethylidene derivatives of tetronic acid, which further contribute to the understanding of the structural and functional properties of such compounds (Prezent & Dorokhov, 2012).
Antifungal and Anticancer Activities of Organotin(IV) Complexes
Sirajuddin et al. (2020) synthesized Sn(IV) complexes based on carboxylate ligand with notable antifungal and anticancer activities, indicating potential pharmaceutical applications (Sirajuddin et al., 2020).
Imaging Agents for Prostate Cancer
Chen et al. (2008) developed imaging agents targeting prostate-specific membrane antigen, indicating potential applications in cancer diagnostics (Chen et al., 2008).
properties
IUPAC Name |
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBSMRWDWDDPT-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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